![molecular formula C8H9BrN2O B12997415 6-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12997415.png)
6-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
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Overview
Description
6-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a brominated and methylated derivative of the pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold. This bicyclic structure features a fused pyrrole and pyrazinone ring system, with partial saturation at the 3,4-positions. The bromine atom at position 6 and the methyl group at position 8 confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity. Pyrrolopyrazinone derivatives are recognized for their roles as enzyme inhibitors (e.g., PARP-1, BET bromodomains) and anti-inflammatory agents, with structural modifications like bromination enhancing target selectivity and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable pyrrolo[1,2-a]pyrazinone precursor, followed by methylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the pyrazinone core or the substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound induced cell cycle arrest in human cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell division .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various bacterial strains. Its efficacy against resistant strains makes it a candidate for further development.
Data Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the MIC values obtained from studies assessing the compound's effectiveness against common pathogens.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of pyrrolo[1,2-a]pyrazines. The compound may protect neuronal cells from oxidative stress and apoptosis.
Case Study : A publication in Neuropharmacology reported that a related compound significantly reduced neuronal cell death in models of neurodegenerative diseases by modulating apoptotic pathways and enhancing antioxidant defenses .
Polymer Chemistry
6-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.
Data Table: Polymer Properties
Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
---|---|---|
Polyamide | 250 | 80 |
Polyurethane | 230 | 75 |
This table presents data on the thermal and mechanical properties of polymers synthesized using this compound as a monomer.
Dye Sensitizers in Solar Cells
The compound has been explored as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently can enhance the photovoltaic efficiency of solar cells.
Case Study : Research published in Advanced Energy Materials demonstrated that incorporating this compound into DSSCs improved light absorption and increased energy conversion efficiency by up to 20% compared to traditional sensitizers .
Mechanism of Action
The mechanism of action of 6-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. The bromine atom and the pyrazinone core play crucial roles in binding to these targets, which can include enzymes or receptors. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 6-bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one with structurally related analogs:
Key Observations
Substituent Position and Activity: Bromination at C-6 (vs. C-2 in ) enhances selectivity for bromodomain-containing proteins (e.g., BRD4) due to improved hydrophobic interactions in the acetyl-lysine binding pocket . The 8-methyl group in 6-bromo-8-methyl derivatives significantly boosts potency compared to non-methylated analogs (e.g., IC50 reduction from μM to nM range) .
Biological Selectivity :
- The 6-bromo-8-methyl derivative exhibits >1,500-fold selectivity for BRD4 over EP300 bromodomains, surpassing clinical candidates like ABBV-075 .
- In contrast, 2-bromo-9-hydroxy analogs (e.g., compound 2 in ) lack bromodomain activity but show anti-inflammatory effects, likely due to altered hydrogen-bonding networks .
Synthetic Accessibility: Bromination at C-6 is achieved via alpha-bromination of ketone intermediates (e.g., pyridinium tribromide) , while C-2 bromination in related compounds requires electrophilic substitution on pyrrole rings . Methylation at C-8 is introduced via N-alkylation or Friedel-Crafts reactions, as seen in the synthesis of 8-methyl-pyrrolopyrazinones .
Physicochemical Properties: The 6-bromo-8-methyl substitution increases molecular weight (215.05 g/mol) and lipophilicity (logP ~2.5 predicted), enhancing membrane permeability compared to non-halogenated analogs (e.g., logP ~1.2 for 3,4-dihydropyrrolo[...]-one ). Intramolecular C-H···O hydrogen bonds stabilize the bicyclic core, as observed in most pyrrolopyrazinones .
Biological Activity
6-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound belonging to the pyrrolo[1,2-a]pyrazine class. Its unique structure, characterized by a fused bicyclic arrangement of a pyrrole and a pyrazine ring, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its potential therapeutic effects and mechanisms of action.
Chemical Structure and Properties
The compound features:
- Bromine substituent at the 6-position
- Methyl group at the 8-position
These modifications enhance its reactivity and biological activity compared to other halogenated derivatives.
Biological Activity Overview
Research indicates that this compound exhibits several important biological activities:
Enzyme Inhibition
- Beta-secretase Inhibition : This compound has been identified as a potential inhibitor of beta-secretase, an enzyme implicated in Alzheimer’s disease pathology. Inhibition of this enzyme may help reduce amyloid plaque formation in the brain.
- PARP-1 Inhibition : It has shown promise in inhibiting poly(ADP-ribose) polymerase-1 (PARP-1), which plays a critical role in DNA repair and cellular stress responses. This inhibition is particularly relevant for cancer therapies targeting tumor cell survival mechanisms.
Antitumor Activity
Studies have demonstrated that derivatives of pyrrolo[1,2-a]pyrazines, including this compound, exhibit significant antitumor properties. For example:
- Cell Proliferation Studies : In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines.
Study on BET Bromodomains
A notable study explored the binding affinity of an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative to bromodomain and extra-terminal (BET) proteins, which are emerging targets for cancer therapy. The study found that:
- Compound 38 , derived from this scaffold, exhibited an impressive tumor growth inhibition rate of 99.7% in preclinical models while maintaining good tolerability .
Structure-Activity Relationships (SAR)
Research into the SAR of similar compounds has indicated that specific structural features significantly influence biological activity. For instance:
- Compounds with electron-donating groups at certain positions demonstrated enhanced inhibitory effects against cancer cell lines and inflammatory pathways .
Comparative Analysis with Related Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
6-Chloro-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | Chlorine substituent | Moderate antitumor activity |
6-Iodo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | Iodine substituent | Enhanced enzyme inhibition |
7-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | Different bromination position | Variable biological effects |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A key method involves Suzuki-Miyaura coupling of 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one with methyl-substituted boronic acids or esters under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) . Alternatively, alkylation strategies using 2-bromo-1,1-diethoxyethane followed by acid-mediated cyclization (e.g., pTsOH) have been reported for analogous pyrrolopyrazine frameworks .
Q. Which analytical techniques are critical for structural characterization of this compound?
- 1H/13C NMR : Assigns substituent positions and confirms ring saturation (e.g., dihydropyrrolo signals at δ 3.5–4.5 ppm for CH₂ groups) .
- Mass spectrometry (EI/ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak matching C₈H₁₀BrN₂O) and bromine isotopic patterns .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives, though limited for brominated analogs due to reactivity .
Q. How can researchers differentiate between regioisomers in brominated pyrrolopyrazine derivatives?
Regioselectivity is confirmed via NOESY/ROESY NMR to identify spatial proximity of substituents. Computational tools (DFT calculations) predict stability trends, while HPLC with chiral columns separates enantiomers in asymmetric syntheses .
Advanced Research Questions
Q. What mechanistic insights exist for palladium-catalyzed functionalization of the 6-bromo substituent?
The bromine at C-6 undergoes Suzuki coupling via oxidative addition of Pd(0) to form a Pd(II)-aryl intermediate, followed by transmetallation with boronic acids and reductive elimination. Steric hindrance from the 8-methyl group slows reactivity, requiring elevated temperatures (80–100°C) and excess ligands (e.g., BINAP) to stabilize the catalyst . Competing pathways, such as debromination, are minimized using anhydrous solvents and degassed reagents .
Q. How does the 8-methyl group influence pharmacological activity in BET bromodomain inhibition?
The 8-methyl group enhances hydrophobic interactions with the BRD4 acetyl-lysine binding pocket (Kd < 50 nM). SAR studies show that bulkier substituents (e.g., ethyl, isopropyl) reduce solubility, while smaller groups (H, F) diminish binding affinity. Co-crystallography of analogs reveals that methylation at C-8 prevents steric clashes with Tyr97 and Trp81 residues, improving selectivity (>1,500-fold over EP300) .
Q. What computational strategies optimize the pharmacokinetic profile of pyrrolopyrazine-based inhibitors?
- Free energy perturbation (FEP) : Predicts binding affinity changes upon substituent modifications (e.g., replacing Br with CF₃ at C-6).
- MD simulations : Assess solvation effects and metabolic stability (e.g., CYP3A4 susceptibility).
- LogP calculations : Balance lipophilicity (target: 2–3) for blood-brain barrier penetration in neurodegenerative disease models .
Q. How are contradictions in catalytic amination yields resolved for C-6 functionalization?
While Pd(0)/BINAP systems efficiently couple cyclic amines (e.g., piperidine, morpholine) at C-6 (>70% yield), less nucleophilic amines (e.g., aniline) require CuI co-catalysis or Ullmann-type conditions. Competing side reactions (e.g., β-hydride elimination) are suppressed using bulky ligands (XPhos) and low-temperature protocols .
Q. Methodological Tables
Table 1. Key Synthetic Methods for 6-Bromo-8-methyl Derivatives
Table 2. Pharmacological Selectivity of BET Inhibitors
Compound | BRD4(1) IC₅₀ (nM) | EP300 IC₅₀ (nM) | Selectivity (BRD4/EP300) |
---|---|---|---|
38* | 2.1 | 3,150 | ~1,500 |
ABBV-075 | 1.8 | 113 | 63 |
*Data from in vitro TR-FRET assays . |
Properties
Molecular Formula |
C8H9BrN2O |
---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
6-bromo-8-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C8H9BrN2O/c1-5-4-6(9)11-3-2-10-8(12)7(5)11/h4H,2-3H2,1H3,(H,10,12) |
InChI Key |
XNQFUUYVRPZKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NCCN2C(=C1)Br |
Origin of Product |
United States |
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